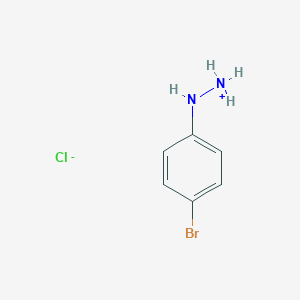

4-Bromophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5935. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOWBBBHWTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883508 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41931-18-4, 622-88-8 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-bromophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Core Properties and Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromophenylhydrazine hydrochloride is a pivotal chemical intermediate, extensively utilized in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents and specialty chemicals. Its strategic importance is most pronounced in the Fischer indole synthesis, a classic and versatile method for creating indole scaffolds. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modifications through various cross-coupling reactions, significantly enhancing its utility in the construction of complex molecular architectures for drug discovery and development. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its key applications, and visual representations of reaction pathways and workflows.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its appropriate handling, storage, and application in research and development.

Data Presentation: Summarized Quantitative Data

The following tables provide a concise summary of the key quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Citation |

| CAS Number | 622-88-8 | [1] |

| Molecular Formula | C₆H₈BrClN₂ | [1][2] |

| Molecular Weight | 223.50 g/mol | [1] |

| Appearance | White to cream to brown or pink crystals, crystalline powder, or flakes. | [3] |

| Melting Point | 220-230 °C (with decomposition) | |

| Solubility | Soluble in water. |

Table 2: Spectroscopic Data

| Technique | Spectral Data Highlights | Citation |

| ¹H NMR Spectroscopy | Spectra are available, with expected signals for aromatic protons and hydrazine protons. Chemical shifts will vary with the solvent used. | [1][4] |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching. | [1] |

| Mass Spectrometry | The mass spectrum of the free base, 4-bromophenylhydrazine, shows major peaks (m/z) at 186 and 188, corresponding to the isotopic pattern of bromine. | [5] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent, primarily employed in the synthesis of indole and pyrazole derivatives.

The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions[6]. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia[6].

This protocol details the synthesis of 6-bromo-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone, a classic example of the Fischer indole synthesis[8][9].

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, cyclohexanone (1 equivalent), and glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after 1-2 hours of reflux), pour the reaction mixture into a beaker of cold water and stir until a solid precipitate forms[10].

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 6-bromo-1,2,3,4-tetrahydrocarbazole[9].

Synthesis of Pyrazole Derivatives

This compound is also a key precursor in the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound[11][12].

This protocol outlines the synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone[13][14].

-

Preparation of the Hydrazine: Dissolve this compound in water and basify with a suitable base (e.g., 10% sodium hydroxide) to liberate the free hydrazine. Extract the free hydrazine with a suitable organic solvent (e.g., ether).

-

Reaction Setup: In a round-bottomed flask, dissolve the extracted 4-bromophenylhydrazine in a suitable solvent, such as ethanol.

-

Reaction Execution: Cool the solution in an ice bath and add acetylacetone (1 equivalent) dropwise with stirring. After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction can be monitored by TLC.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.

Mandatory Visualizations: Diagrams and Workflows

Visual representations of the synthetic pathways and experimental workflows provide a clear and concise understanding of the processes involved.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Fischer Indole Synthesis Workflow.

Caption: Pyrazole Synthesis Experimental Workflow.

Caption: Logical Relationship of 4-Bromophenylhydrazine HCl.

Safety and Handling

This compound is classified as a substance that can cause severe skin burns and eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its utility as a precursor for the synthesis of indoles and pyrazoles, coupled with the potential for further functionalization via its bromo-substituent, makes it an indispensable tool for the creation of novel bioactive molecules. The information and protocols provided in this technical guide are intended to support researchers in the safe and effective use of this versatile compound.

References

- 1. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 4. This compound(41931-18-4) 1H NMR [m.chemicalbook.com]

- 5. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thinkswap.com [thinkswap.com]

- 8. wjarr.com [wjarr.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride (CAS 622-88-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenylhydrazine hydrochloride (CAS No. 622-88-8), a versatile chemical intermediate. The document details its physicochemical properties, a standard synthesis protocol, key applications in organic synthesis and medicinal chemistry, and essential safety and handling information.

Physicochemical Properties

This compound is a white to light gray or beige crystalline solid.[1][2] It is recognized for its utility as a foundational building block in the synthesis of complex organic molecules, particularly heterocyclic compounds.[3] Its key physical and chemical characteristics are summarized below.

| Property | Value | Citations |

| CAS Number | 622-88-8 | [4][5] |

| Molecular Formula | C₆H₈BrClN₂ (or C₆H₇BrN₂·HCl) | [4][5][6] |

| Molecular Weight | 223.50 g/mol | [7] |

| Melting Point | 210 - 240 °C (decomposes) | [4][5][7][8] |

| Boiling Point | 285.6 °C at 760 mmHg | [7][9][10] |

| Appearance | White, light gray to light brown-beige crystalline powder | [2][8] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [1][2][5] |

| Flash Point | 126.5 °C | [9][10] |

| EINECS Number | 255-590-4 | [4] |

Synthesis

This compound is typically synthesized from 4-bromoaniline through a multi-step process involving diazotization, reduction, purification, and salification.[11][12] This method is designed to produce a high-purity product suitable for use in pharmaceutical manufacturing and other sensitive applications.[11]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the preparation of this compound.[11][12]

Step 1: Diazotization

-

In a three-necked flask, combine 50g of 4-bromoaniline with 150ml of 37% concentrated hydrochloric acid.[11]

-

Cool the mixture to a temperature between 0-5°C using an ice-salt bath.[11]

-

While maintaining the temperature between 0-5°C and stirring continuously, slowly add 65g of a 35% aqueous solution of sodium nitrite.[11]

-

Continue the reaction at this temperature for 1 to 1.5 hours to form the diazonium salt.[11][12]

Step 2: Reduction

-

To the diazonium salt solution, add 450ml of 37% concentrated hydrochloric acid, water, and zinc powder.[11]

-

Maintain the reaction temperature between 15-20°C until the reaction is complete, indicated by the mixture turning a gray-white color.[11]

Step 3: Purification of 4-Bromophenylhydrazine (Free Base)

-

Adjust the pH of the reaction mixture to 10.5 by adding a 20-30% sodium hydroxide solution.[11]

-

Maintain the temperature for 1-2 hours to allow the crude 4-bromophenylhydrazine to precipitate.[11]

-

Filter the mixture to collect the crude product.[11]

-

Dissolve the crude product in water and heat to 60°C until fully dissolved.[11]

-

Add activated carbon for decolorization and maintain for 20 minutes.[11]

-

Perform a hot filtration to obtain a colorless filtrate.[11]

-

Cool the filtrate to 5°C and leave for 12 hours to allow pure crystals of 4-bromophenylhydrazine to precipitate.[11]

-

Filter to collect the purified product.[11]

Step 4: Salification

-

Dissolve the purified 4-bromophenylhydrazine in 37% hydrochloric acid.[11]

-

Stir the mixture at 60-70°C until crystals of this compound begin to precipitate.[11]

-

Cool the mixture to 20°C.[11]

-

Filter the final product, wash the filter cake with acetone, and dry to yield the final this compound.[11]

Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for 4-Bromophenylhydrazine HCl

Applications in Research and Development

This compound is a crucial intermediate in various synthetic pathways.[3] Its structure, featuring a brominated phenyl ring and a hydrazine group, provides multiple active sites for chemical reactions.[3]

Key Synthetic Applications:

-

Fischer Indole Synthesis: It is a classic reagent for creating indole rings, a common scaffold in many biologically active compounds.[3]

-

Heterocyclic Chemistry: It is used in the Japp-Klingemann reaction and other coupling reactions to construct complex heterocyclic systems.[3]

-

Synthesis of Bioactive Molecules: It serves as a reagent in the synthesis of:

Biological Activity:

-

Enzyme Inhibition: It has been identified as an inhibitor of the enzyme tyrosinase by cleaving the C-C bond between the hydroxyl group and the phenyl ring, which prevents melanin production.[7]

-

Antiproliferative Activity: Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines in vitro.[7]

Application and Activity Overview

Caption: Figure 2: Applications of 4-Bromophenylhydrazine HCl

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[8][14] It is corrosive and can cause severe skin burns and eye damage.[8][15][16]

GHS Hazard Information:

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][15]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15][16]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][16]

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[6][15] Avoid all personal contact, including inhalation of dust.[15] Wear appropriate personal protective equipment (PPE).[16]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8][15] Keep away from incompatible materials.[15]

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][16][17]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[6][17]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15][16][17]

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 3. nbinno.com [nbinno.com]

- 4. 622-88-8 this compound AKSci A011 [aksci.com]

- 5. This compound | 622-88-8 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | 622-88-8 | FB38102 [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 11. Page loading... [guidechem.com]

- 12. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. This compound, 97% 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 14. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. echemi.com [echemi.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Synthesis of 4-Bromophenylhydrazine Hydrochloride from 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromophenylhydrazine hydrochloride, a crucial intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis involves a multi-step process beginning with the diazotization of 4-bromoaniline, followed by the reduction of the resulting diazonium salt to form 4-bromophenylhydrazine, which is then converted to its hydrochloride salt.[1][2] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Overview and Principles

The synthesis of this compound from 4-bromoaniline is a well-established process in organic chemistry. The primary steps are:

-

Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt.[1][2] This reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a versatile diazonium group.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative. Common reducing agents for this transformation include sodium sulfite, stannous chloride, or zinc powder in an acidic medium.[2][3] The choice of reducing agent can influence the reaction conditions and overall yield.

-

Purification: The crude 4-bromophenylhydrazine is typically purified by recrystallization, often involving treatment with activated carbon to remove colored impurities.[1][2]

-

Salt Formation: The purified 4-bromophenylhydrazine base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound, based on established laboratory procedures.[1][2]

Table 1: Reactant Quantities for Diazotization

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 50 g | 0.29 |

| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 150 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 65 g (of 35% solution) | ~0.33 |

Table 2: Reaction Conditions

| Step | Parameter | Value |

| Diazotization | Temperature | 0-5°C |

| Reaction Time | 1-1.5 hours | |

| Reduction | Temperature | 15-20°C |

| Purification | Dissolution Temperature | 60°C |

| Crystallization Temperature | 5°C | |

| Salt Formation | Temperature | 60-70°C |

| Cooling Temperature | 20°C |

Table 3: Yield and Purity

| Product | Purity | Overall Yield |

| This compound | >99% (by HPLC) | ~38% |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices for the preparation of this compound.[1][2]

Materials and Equipment:

-

1L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and flask

-

Beakers

-

4-Bromoaniline

-

Concentrated hydrochloric acid (37%)

-

Sodium nitrite solution (35%)

-

Zinc powder

-

Sodium hydroxide solution (20-30%)

-

Activated carbon

-

Acetone

Procedure:

Step 1: Diazotization of 4-Bromoaniline

-

In a 1L three-necked flask equipped with a mechanical stirrer and a thermometer, combine 50 g of 4-bromoaniline and 150 mL of 37% concentrated hydrochloric acid.

-

Cool the mixture to 0-5°C using an ice-salt bath.

-

While maintaining the temperature between 0-5°C, slowly add 65 g of a 35% sodium nitrite solution dropwise with vigorous stirring.

-

Continue stirring the mixture at 0-5°C for 1-1.5 hours to ensure the completion of the diazotization reaction.

Step 2: Reduction of the Diazonium Salt

-

To the cold diazonium salt solution, add 450 mL of 37% concentrated hydrochloric acid, 730 mL of water, and 195 g of zinc powder in portions, ensuring the temperature is maintained between 15-20°C.

-

Continue stirring until the reaction mixture turns from a reddish-brown to a grayish-white color, indicating the completion of the reduction.

-

Carefully add a 20-30% sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 10.5. This will precipitate the crude 4-bromophenylhydrazine.

-

Maintain the temperature and stir for 1-2 hours to ensure complete precipitation.

-

Filter the crude product using a Büchner funnel and wash with cold water.

Step 3: Purification of 4-Bromophenylhydrazine

-

Transfer the crude 4-bromophenylhydrazine to a beaker and add water (approximately a 1:20 weight ratio of crude product to water).[2]

-

Heat the mixture to 60°C with stirring until the solid is completely dissolved.

-

Add a small amount of activated carbon to the hot solution to decolorize it and continue to stir for 20 minutes.

-

Perform a hot filtration to remove the activated carbon, collecting the colorless filtrate.

-

Allow the filtrate to cool slowly and then place it in a cold bath at 5°C for at least 12 hours to crystallize the pure 4-bromophenylhydrazine.

-

Filter the purified crystals and dry them.

Step 4: Formation of this compound

-

Dissolve the purified 4-bromophenylhydrazine in 37% concentrated hydrochloric acid.

-

Stir the solution at 60-70°C until crystals of this compound begin to precipitate.

-

Cool the mixture to 20°C to complete the crystallization.

-

Filter the final product, wash the filter cake with a small amount of cold acetone, and dry it to obtain pure this compound.[1][2]

Safety Precautions

-

Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.[5]

-

Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[6][7] All handling should be performed in a well-ventilated fume hood.[6] Avoid contact with skin and eyes.[8]

-

Concentrated Acids and Bases: Are corrosive. Handle with care and appropriate PPE.

-

Zinc Powder: Flammable solid.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents [patents.google.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

The Synthetic Versatility of 4-Bromophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylhydrazine hydrochloride stands as a pivotal building block in the landscape of organic synthesis, prized for its reactivity and utility in constructing a diverse array of heterocyclic compounds. This technical guide delves into the core applications of this versatile reagent, with a particular focus on its role in the renowned Fischer indole synthesis and the construction of pyrazole and pyrazolone scaffolds. These structural motifs are central to numerous pharmaceuticals and functional materials, rendering this compound an indispensable tool for chemists in research and development. This document provides an in-depth overview of its key applications, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

The unique chemical structure of this compound, featuring a reactive hydrazine moiety and a bromine-substituted phenyl ring, allows it to participate in a variety of synthetic transformations. The primary applications lie in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and material science.

Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole ring system from a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2][3][4][5] The use of this compound in this reaction directly leads to the formation of bromo-substituted indoles, which are valuable intermediates for further functionalization in drug discovery. A key example is the synthesis of 6-bromoindole.

The generally accepted mechanism for the Fischer indole synthesis involves several key steps: the formation of a phenylhydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2]

While a direct, high-yield synthesis of 6-bromoindole from this compound and a simple aldehyde like acetaldehyde can be challenging, a common strategy involves using a precursor to the carbonyl compound. The Reissert indole synthesis provides a reliable method starting from 4-bromo-2-nitrotoluene, which is converted to (4-bromo-2-nitrophenyl)pyruvic acid. This acid is then reduced to form the 6-bromoindole-2-carboxylic acid, which can be decarboxylated to yield 6-bromoindole.[7]

A more direct approach involves the reaction with pyruvic acid followed by decarboxylation.

Materials:

-

This compound

-

Pyruvic acid

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

A mixture of this compound and pyruvic acid is refluxed in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The resulting crude 6-bromoindole-2-carboxylic acid is then heated at a high temperature (typically above its melting point) to induce decarboxylation, yielding 6-bromoindole.

-

The final product is purified by column chromatography or recrystallization.

Quantitative Data for Fischer Indole Synthesis of Substituted Indoles:

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Reaction Time | Temperature | Yield (%) |

| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid/HCl | 4 h | Reflux | 30 |

| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic acid | 20 min - 2 h | Room Temp. | >90 |

| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic acid | 24 h | Reflux | Low |

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is illustrative of the range of outcomes.[8]

Synthesis of Pyrazoles and Pyrazolones: Building Five-Membered Rings

This compound is a key precursor for the synthesis of 1-(4-bromophenyl)-substituted pyrazoles and pyrazolones. These heterocycles are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[6][9][10][11][12] The synthesis typically involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound or a β-ketoester.

The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

This protocol describes a general method for the synthesis of pyrazole derivatives from 4-bromophenylhydrazine and a 1,3-dicarbonyl compound.[13]

Materials:

-

4-Bromophenylhydrazine

-

Substituted 1,3-dione (e.g., 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione))

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

The starting 1,3-dione (0.25 mmol) is dissolved in ethanol (5 mL) in a 50 mL flask.

-

An equivalent amount of concentrated sulfuric acid (0.25 mmol) is added to the solution.

-

4-Bromophenylhydrazine (0.25 mmol) dissolved in ethanol (10 mL) is added dropwise to the mixture.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling to room temperature, the precipitated product is filtered, dried, and recrystallized from ethanol.

Quantitative Data for a One-Pot Synthesis of 4-Bromopyrazoles:

A one-pot, solvent-free method for the synthesis of 4-bromopyrazoles has been reported using arylhydrazines, a 1,3-diketone, and N-bromosaccharin (NBSac) with silica gel supported sulfuric acid as a catalyst.[14]

| Arylhydrazine | 1,3-Diketone | Yield of 4-bromopyrazole (%) |

| Phenylhydrazine | Acetylacetone | Excellent |

| Phenylhydrazine | Benzoylacetone | High |

Note: This table illustrates the feasibility of a one-pot synthesis and bromination.

The reaction of this compound with ethyl acetoacetate is a common method for preparing 5-pyrazolone derivatives.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol or Acetic Acid

Procedure:

-

This compound is dissolved in a suitable solvent like ethanol or acetic acid.

-

An equimolar amount of ethyl acetoacetate is added to the solution.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the pyrazolone product often precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis of Other Bioactive Molecules

Beyond indoles and pyrazoles, this compound serves as a precursor for other classes of compounds with biological significance.

This compound has been utilized as a reagent in the synthesis of acylsulfonamides and acylsulfamides. These compounds are of interest in medicinal chemistry as potential therapeutic agents. The synthesis generally involves the acylation of the hydrazine followed by further transformations.

While direct synthesis from this compound is less commonly reported, its derivatives can be precursors to benzazepine and benzodiazepine ring systems. For example, the synthesis of 9-bromo-2-ethenyl-7,12-dihydroindolo[3,2-d][9]benzazepin-6(5H)-one has been reported using this starting material.[9]

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds using this compound.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering an efficient and versatile route to a variety of important heterocyclic structures. Its application in the Fischer indole synthesis provides direct access to bromo-substituted indoles, which are crucial for the development of new pharmaceutical agents. Furthermore, its utility in the synthesis of pyrazoles and pyrazolones highlights its importance in constructing five-membered nitrogen-containing rings with diverse biological activities. The experimental protocols and reaction pathways detailed in this guide underscore the practical significance of this compound for chemists engaged in the design and synthesis of novel organic molecules. A thorough understanding of its reactivity and applications is essential for advancing research in medicinal chemistry and materials science.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]

- 7. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. scielo.org.mx [scielo.org.mx]

The Pivotal Role of 4-Bromophenylhydrazine Hydrochloride in the Synthesis of Arylhydrazone Dyes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Bromophenylhydrazine hydrochloride is a versatile and crucial intermediate in the chemical and pharmaceutical industries. Its unique molecular structure, featuring a reactive hydrazine group and a bromine-substituted phenyl ring, makes it an invaluable precursor for the synthesis of a wide array of organic compounds, including various dye molecules. This technical guide delves into the core application of this compound in the dye industry, with a specific focus on the synthesis of arylhydrazone dyes through the Japp-Klingemann reaction. The bromine substituent plays a significant role in modifying the chromophoric properties of the resulting dyes, often enhancing their color fastness and brilliance.

Synthesis of Arylhydrazone Dyes via the Japp-Klingemann Reaction

A primary application of this compound in dye synthesis is through the Japp-Klingemann reaction. This reaction facilitates the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1] The aryl diazonium salt can be readily prepared from this compound. The resulting arylhydrazones are themselves a class of dyes and are also valuable intermediates for the synthesis of more complex heterocyclic compounds, such as indoles.[1]

A representative example is the synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate, an arylhydrazone dye, from this compound and ethyl acetoacetate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 285.14 g/mol | [2] |

| Yield | ~85% (typical) | Adapted from similar reactions |

| Melting Point | 102-104 °C (typical) | Adapted from similar compounds |

| Appearance | Yellow solid | [3] |

| UV-Vis (λmax, in EtOH) | ~370 nm | Estimated based on similar structures |

| FT-IR (KBr, cm⁻¹) | 3280 (N-H), 1710 (C=O, ester), 1650 (C=O, ketone), 1600 (C=N), 1540 (N-H bending) | Characteristic peaks for the structure |

| ¹H NMR (CDCl₃, δ ppm) | 1.35 (t, 3H, -CH₃), 2.50 (s, 3H, -COCH₃), 4.30 (q, 2H, -OCH₂-), 7.00-7.50 (m, 4H, Ar-H), 10.5 (s, 1H, -NH-) | Characteristic shifts for the structure |

Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate

This protocol details the synthesis of the target arylhydrazone dye from this compound and ethyl acetoacetate via the Japp-Klingemann reaction.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Ethyl acetoacetate

-

Sodium acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 5 mL of water) dropwise to the hydrazine solution, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-bromophenyl diazonium chloride.

-

-

Coupling Reaction (Japp-Klingemann Reaction):

-

In a separate beaker, dissolve ethyl acetoacetate (0.01 mol) and sodium acetate (0.03 mol) in ethanol (50 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution to the ethyl acetoacetate solution with constant stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A yellow precipitate of the arylhydrazone dye will form.

-

-

Isolation and Purification:

-

Filter the precipitated yellow solid using vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate.

-

Dry the purified product in a desiccator.

-

Mandatory Visualizations

Diagram 1: Synthesis Pathway of Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate

Caption: Reaction scheme for the synthesis of an arylhydrazone dye.

Diagram 2: Experimental Workflow for Arylhydrazone Dye Synthesis

Caption: Workflow for the synthesis and characterization of the dye.

References

Spectroscopic Analysis of 4-Bromophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromophenylhydrazine hydrochloride (C₆H₈BrClN₂), a key intermediate in pharmaceutical synthesis. While direct access to comprehensive, publicly available quantitative spectral data is limited, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and presents the expected spectral features based on the compound's molecular structure.

Spectroscopic Data Summary

Obtaining precise, quantitative spectroscopic data for this compound requires access to specialized, often subscription-based, spectral databases. Publicly available resources indicate the existence of ¹H NMR, ¹³C NMR, and FTIR spectra. For instance, the PubChem database references spectra available in SpectraBase. However, the specific peak positions, chemical shifts, and coupling constants are not freely accessible.

Researchers seeking to confirm the identity and purity of this compound would typically acquire their own spectra and compare them to reference data or theoretical predictions. The following tables outline the expected data that would be populated from such an analysis.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| [Expected range] | [Expected pattern] | [Expected value] | [Expected value] | Aromatic Protons (ortho to -NHNH₃⁺) |

| [Expected range] | [Expected pattern] | [Expected value] | [Expected value] | Aromatic Protons (ortho to -Br) |

| [Expected range] | [Expected pattern] | [Expected value] | [Expected value] | Hydrazinium Protons (-NHNH₃⁺) |

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Assignment |

| [Expected range] | C-Br |

| [Expected range] | Aromatic CH (ortho to -NHNH₃⁺) |

| [Expected range] | Aromatic CH (ortho to -Br) |

| [Expected range] | C-NHNH₃⁺ |

Table 3: IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Expected range] | [Expected intensity] | N-H stretching (hydrazinium ion) |

| [Expected range] | [Expected intensity] | Aromatic C-H stretching |

| [Expected range] | [Expected intensity] | C=C aromatic ring stretching |

| [Expected range] | [Expected intensity] | N-H bending |

| [Expected range] | [Expected intensity] | C-N stretching |

| [Expected range] | [Expected intensity] | C-Br stretching |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the hydrazinium protons are exchangeable.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: DMSO-d₆ is often preferred to observe the N-H protons.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Approximately 12-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3. ¹³C NMR Spectroscopy Protocol:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Solvent: DMSO-d₆.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 200-250 ppm.

-

Reference: The solvent peak (DMSO-d₆ at 39.52 ppm) is commonly used as a secondary reference.

-

-

Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Materials: this compound, spectroscopy-grade potassium bromide (KBr), agate mortar and pestle, pellet press.

-

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of the pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

2. FTIR Spectroscopy Protocol:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of Bromo-Substituted Indoles using 4-Bromophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a prevalent heterocyclic motif in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), to produce the indole scaffold.[1] The use of substituted phenylhydrazines, such as 4-bromophenylhydrazine hydrochloride, allows for the direct incorporation of functional groups onto the indole ring system, providing valuable intermediates for further synthetic transformations. This application note provides a detailed protocol for the Fischer indole synthesis using this compound, focusing on the preparation of bromo-substituted indoles, which are key building blocks in medicinal chemistry.

Reaction Mechanism and Principles

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[3]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3]

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[1]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[1]

A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[1]

Experimental Protocols

This section details the synthesis of a bromo-substituted indole via the Fischer indole synthesis using this compound. The following protocol is a representative example for the synthesis of 5-bromo-2-phenyl-1H-indole.

Synthesis of 5-Bromo-2-phenyl-1H-indole

Materials:

-

This compound

-

Phenylacetylene

-

Polyphosphoric acid (PPA)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-bromophenyl)hydrazine hydrochloride (1.00 mmol, 223.5 mg) and phenylacetylene (1.00 mmol, 102 mg, 109 µL).

-

Add polyphosphoric acid as the catalyst and solvent.

-

Heat the reaction mixture with stirring under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 5-bromo-2-phenyl-1H-indole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5-bromo-2-phenyl-1H-indole.

| Product | Starting Materials | Catalyst | Yield | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) |

| 5-Bromo-2-phenyl-1H-indole | This compound, Phenylacetylene | Polyphosphoric acid | 80% | Not Reported | 11.77 (s, 1H), 7.86 (d, J = 7.7 Hz, 2H), 7.72 (s, 1H), 7.48 (t, J = 7.5 Hz, 2H), 7.36 (t, J = 7.1 Hz, 2H), 7.21 (d, J = 8.5 Hz, 1H), 6.90 (s, 1H) | 139.2, 135.8, 131.7, 130.6, 129.1 (2C), 128.0, 125.2 (2C), 124.0, 122.2, 113.3, 111.9, 98.3 |

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow for the Synthesis of 5-Bromo-2-phenyl-1H-indole

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Bromophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylhydrazine hydrochloride is a versatile and valuable reagent in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a synthetically adaptable bromo-substituted aromatic ring, allows for the creation of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of indoles, pyrazoles, and 1,3,4-thiadiazoles utilizing this compound as a key starting material. The resulting compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of Novel Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. The use of this compound leads to the formation of bromo-substituted indoles, which can be further functionalized through cross-coupling reactions, enhancing their therapeutic potential.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-1H-indole

This protocol describes the synthesis of 6-bromo-2-phenyl-1H-indole from this compound and acetophenone.

Materials:

-

This compound

-

Acetophenone

-

Glacial acetic acid

-

Ethanol

-

Distilled water

-

Ice bath

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Hydrazone Formation: In a 250 mL round bottom flask, dissolve this compound (10 mmol) in 50 mL of ethanol. To this solution, add acetophenone (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the phenylhydrazone derivative is often indicated by a color change or the precipitation of a solid.

-

Indolization: To the mixture containing the hydrazone, add 50 mL of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold water to remove acetic acid and other water-soluble impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-bromo-2-phenyl-1H-indole.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: Reaction scheme for the synthesis of 6-bromo-2-phenyl-1H-indole.

Quantitative Data: Anticancer Activity of Indole Derivatives

Bromo-substituted indoles and their derivatives have shown promising anticancer activities. The following table summarizes the in-vitro cytotoxic activity of representative indole-based compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5f | MCF-7 (Breast) | 13.2 | |

| MDA-MB-468 (Breast) | 8.2 | ||

| 4e | MCF-7 (Breast) | 2.0 (average) | |

| A549 (Lung) | 2.0 (average) | ||

| HCT (Colon) | 2.0 (average) | ||

| 12 | Various cancer cell lines | 0.22 - 1.80 | |

| 34, 35a, 35b | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 |

Synthesis of Novel Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Using this compound allows for the introduction of a bromo-phenyl moiety at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-phenyl-1H-pyrazole

This protocol details the synthesis of a novel pyrazole derivative from a 1,3-diketone and 4-bromophenylhydrazine.

Materials:

-

2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione (starting material, synthesized from 4-bromoaniline and a 1,3-diketone)

-

This compound

-

Ethanol

-

Sulfuric acid (concentrated)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 50 mL round bottom flask, dissolve the starting material, 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione (0.25 mmol), in 5 mL of ethanol.

-

Add an equivalent amount of concentrated sulfuric acid (0.25 mmol) to the flask.

-

Prepare a solution of this compound (0.25 mmol) in 10 mL of ethanol.

-

Cyclocondensation: Add the this compound solution dropwise to the flask containing the starting material and acid.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours.

-

Work-up and Purification: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Dry the product and recrystallize it from ethanol to obtain the pure pyrazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Caption: General scheme for the synthesis of 1-(4-bromophenyl)-pyrazoles.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit significant antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole compounds against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 21a | Aspergillus niger | 2.9 - 7.8 | |

| Staphylococcus aureus | 62.5 - 125 | ||

| Bacillus subtilis | 62.5 - 125 | ||

| Klebsiella pneumoniae | 62.5 - 125 | ||

| 3 | Escherichia coli | 0.25 | |

| 4 | Streptococcus epidermidis | 0.25 | |

| 2 | Aspergillus niger | 1 | |

| 9 | Staphylococcus aureus (MDR) | 4 | |

| Enterococcus faecalis (MDR) | 4 | ||

| 21c | Multi-drug resistant bacteria | 0.25 | |

| 23h | Multi-drug resistant bacteria | 0.25 |

Synthesis of Novel 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. They can be synthesized from thiosemicarbazide derivatives. 4-Bromophenylhydrazine can be converted to its corresponding thiosemicarbazide, which then undergoes cyclization to form the 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

This protocol outlines a general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, which can be adapted for 4-bromophenyl derivatives.

Materials:

-

4-Bromobenzoic acid (as a precursor to the corresponding acyl thiosemicarbazide)

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (50% solution)

-

Water

-

Ice bath

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round bottom flask, create a mixture of 4-bromobenzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL). Stir this mixture for 20 minutes at room temperature.

-

Add thiosemicarbazide (3.00 mmol) to the mixture.

-

Cyclization: Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.

-

Work-up: Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

-

Reflux the resulting suspension for 4 hours.

-

After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and recrystallize from a suitable solvent to obtain the pure 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine.

-

Characterization: Analyze the product using spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR) to confirm its identity.

Caption: General reaction pathway for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.

Quantitative Data: Spectroscopic Characterization of a Representative 1,3,4-Thiadiazole Derivative

The following table provides exemplar spectroscopic data for a synthesized 5-phenyl-1,3,4-thiadiazol-2-amine, which serves as a reference for the characterization of the 4-bromo analogue.

| Spectroscopic Data | Chemical Shifts / Wavenumbers |

| ¹H-NMR (500 MHz, DMSO, δ ppm) | 7.75 (d, 2H), 7.41–7.47 (m, 5H) |

| ¹³C-NMR (125 MHz, DMSO, δ ppm) | 168.51, 156.46, 131.04, 129.62, 129.17, 126.35 |

| FT-IR (ATR in solid, ν cm⁻¹) | 3268, 3061, 2959, 2774, 1633, 1509, 1468, 1334 |

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to explore the synthesis and potential applications of novel indoles, pyrazoles, and 1,3,4-thiadiazoles. The presence of the bromine atom in these scaffolds offers a convenient handle for further chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Application of 4-Bromophenylhydrazine Hydrochloride in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylhydrazine hydrochloride is a pivotal starting material in medicinal chemistry, primarily utilized as a precursor for the synthesis of a multitude of heterocyclic compounds. Its intrinsic chemical reactivity makes it an invaluable building block for generating diverse molecular scaffolds, particularly indoles and pyrazoles. These resulting heterocyclic cores are prevalent in a vast array of medicinally important molecules, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes, experimental protocols, and associated biological data for the use of this compound in the synthesis of potential therapeutic agents.

Application Note 1: Synthesis of 6-Bromoindole Derivatives as Potent Anticancer Agents via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile chemical reaction that facilitates the production of the indole aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] this compound serves as an excellent substrate for this reaction, leading to the formation of 6-bromoindole derivatives. This scaffold is a key feature in numerous compounds investigated for their potent anticancer activities.

Experimental Protocol: Synthesis of a Representative 6-Bromo-1H-indole Derivative

This protocol outlines the synthesis of a 6-bromoindole derivative through the Fischer indole synthesis.

Materials:

-

This compound

-

A suitable ketone or aldehyde (e.g., ethyl pyruvate for the synthesis of ethyl 6-bromo-1H-indole-2-carboxylate)

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography setup with silica gel)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water.

-

To this solution, add a solution of the carbonyl compound (e.g., ethyl pyruvate, 1 equivalent) in ethanol.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Indolization (Fischer Cyclization):

-

Place the dried phenylhydrazone in a round-bottom flask.

-

Add a suitable acidic catalyst. A mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid or polyphosphoric acid can be used.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into ice-cold water.

-

Neutralize the solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-bromoindole derivative.

-

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow for the synthesis of 6-bromoindole derivatives.

Quantitative Data: Anticancer Activity of Bromo-Indole Derivatives

Substituted indole derivatives, including those with a bromine atom on the indole ring, have demonstrated significant cytotoxic activity against various cancer cell lines. The data presented below is a compilation from studies on bromo-substituted indole and pyrazole-indole hybrids, showcasing their potential as anticancer agents.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Indole Hybrid | HepG2 (Liver Cancer) | 6.1 ± 1.9 | [4] |

| Pyrazole-Indole Hybrid | HepG2 (Liver Cancer) | 7.9 ± 1.9 | [4] |

| Pyrazole-Indole Hybrid | HCT-116 (Colon Cancer) | 17.4 ± 3.2 | [4] |

| Pyrazole-Indole Hybrid | MCF-7 (Breast Cancer) | 10.6 ± 2.3 | [4] |

| Fused Indole-Pyrazole | A549 (Lung Cancer) | 18.70 (µg/mL) | [5] |

| Fused Indole-Pyrazole | HepG-2 (Liver Cancer) | 50.07 (µg/mL) | [5] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2][6] This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.[2]

In numerous cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. 6-Bromoindole derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR. By inhibiting these kinases, these compounds can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-bromoindole derivatives.

Application Note 2: Synthesis of 1-(4-Bromophenyl)-pyrazole Derivatives as Potential Anticancer Agents

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles. This compound serves as a key building block, leading to the formation of 1-(4-bromophenyl)-pyrazole derivatives, a scaffold present in numerous compounds with diverse biological activities, including anticancer properties.[7]

Experimental Protocol: Synthesis of a Representative 1-(4-Bromophenyl)-pyrazole Derivative

This protocol describes the synthesis of a substituted 1-(4-bromophenyl)-pyrazole.

Materials:

-

This compound

-

A 1,3-dicarbonyl compound (e.g., acetylacetone)

-

Ethanol or glacial acetic acid

-

Catalyst (e.g., a few drops of concentrated sulfuric acid, optional)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.

-

Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) to the solution.

-

If using a catalyst, add a few drops of concentrated sulfuric acid.

-

-

Cyclocondensation:

-

Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

If a precipitate forms, filter the solid, wash with water, and dry.

-

If no precipitate forms, extract the product with a suitable organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(4-bromophenyl)-pyrazole derivative.

-

Experimental Workflow: Pyrazole Synthesis

Caption: Workflow for the synthesis of 1-(4-bromophenyl)-pyrazole derivatives.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their anticancer potential. The table below summarizes the cytotoxic activity of some pyrazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline Derivative | AsPC-1 (Pancreatic Cancer) | 16.8 | [8] |

| Pyrazoline Derivative | U251 (Glioblastoma) | 11.9 | [8] |

| Pyrazoline Derivative | HepG-2 (Liver Cancer) | 3.57 | [1] |

| Pyrazole Derivative | MCF-7 (Breast Cancer) | 7.016 | [9] |

| Pyrazole Derivative | MCF-7 (Breast Cancer) | 8.03 | [10] |

Conclusion

This compound is a versatile and indispensable reagent in medicinal chemistry. Its application in the Fischer indole synthesis and pyrazole synthesis provides efficient routes to a wide variety of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of novel drug candidates.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]